1,6-Dibromo-2-cyclohexylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-2-cyclohexylpentane is an organic compound with the molecular formula C11H20Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a carbon chain. The compound features a cyclohexyl group, which is a six-membered carbon ring, attached to the second carbon of the pentane chain. This structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromo-2-cyclohexylpentane can be synthesized through the bromination of alkenes. One common method involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction typically proceeds at room temperature, and the bromine atoms add across the double bond of the alkene to form the dibromoalkane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators can facilitate the bromination process. Additionally, the reaction conditions can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-2-cyclohexylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Cyclohexylpentanol.
Elimination: Cyclohexylpentene.
Reduction: Cyclohexylpentane.
Scientific Research Applications
1,6-Dibromo-2-cyclohexylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of brominated hydrocarbons on biological systems.
Medicine: Research into its potential use as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2-cyclohexylpentane involves its reactivity with various nucleophiles and bases. The bromine atoms, being good leaving groups, facilitate substitution and elimination reactions. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromohexane: Similar in structure but lacks the cyclohexyl group.
1,6-Dibromo-2-methylpentane: Similar but has a methyl group instead of a cyclohexyl group.
Uniqueness
1,6-Dibromo-2-cyclohexylpentane is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other dibromoalkanes. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
61639-12-1 |
---|---|
Molecular Formula |
C11H20Br2 |
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1,5-dibromopentan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20Br2/c12-8-4-7-11(9-13)10-5-2-1-3-6-10/h10-11H,1-9H2 |
InChI Key |
MUJNNGZQZRIPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CCCBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.